12-Ketostearic Acid Sodium Salt

Description

Molecular Architecture and Functional Group Configuration

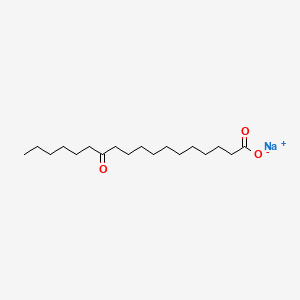

12-Ketostearic acid sodium salt (C₁₈H₃₃NaO₃) is a sodium carboxylate derivative of 12-ketostearic acid, featuring a 18-carbon alkyl chain with a ketone group at the 12th position and a carboxylate anion (COO⁻) at the terminal carbon. The sodium ion (Na⁺) forms an ionic bond with the carboxylate group, creating a zwitterionic structure that enhances solubility in polar solvents. Key functional groups include:

- Ketone (C=O) at C12, which introduces polarity and potential sites for nucleophilic addition.

- Carboxylate (COO⁻Na⁺) , which replaces the carboxylic acid group (COOH) of the parent compound, altering electronic distribution and intermolecular interactions.

The IUPAC name for this compound is sodium 12-oxooctadecanoate, reflecting its oxidized state at C12 and ionic character. Spectroscopic analyses (e.g., IR, NMR) confirm the presence of the ketone (absorption ~1700–1750 cm⁻¹) and carboxylate (asymmetric stretching ~1560–1610 cm⁻¹).

Comparative Analysis with Parent 12-Ketostearic Acid

The sodium salt differs structurally and chemically from its parent acid, 12-ketostearic acid (C₁₈H₃₄O₃):

The sodium salt’s carboxylate group enables stronger hydrogen bonding and ionic interactions in aqueous environments, while the ketone remains chemically analogous to the parent compound.

Crystallographic Properties and Solid-State Arrangement

X-ray diffraction (XRD) studies reveal that this compound adopts a lamellar structure in the solid state, with alternating hydrophilic (carboxylate-Na⁺) and hydrophobic (alkyl chain) domains. Key crystallographic parameters include:

| Parameter | Value | Source |

|---|---|---|

| Crystallite Size | 150–359 Å (transverse) | |

| Lattice Constants | a = 4.54 Å, c = 14.07 Å | |

| Layer Spacing | 21.51 Å (long spacing) |

The ketone group at C12 introduces steric constraints, disrupting perfect alignment of alkyl chains and reducing crystallinity compared to unmodified sodium stearate. This structural irregularity impacts material properties such as melting point and mechanical stability.

Tautomeric Forms and Ionic State Dynamics

While this compound does not exhibit classical keto-enol tautomerism due to the absence of α-hydrogens relative to the ketone, its ionic state dynamics are critical:

- Carboxylate Solvation : In aqueous solution, the carboxylate group forms a hydration shell, stabilizing the ion pair (Na⁺···COO⁻).

- Coordination Chemistry : Sodium ions may coordinate with carbonyl oxygen atoms from adjacent molecules in the solid state, reinforcing the lamellar lattice.

- pH-Dependent Behavior : Under acidic conditions (pH < 4), the carboxylate reverts to the protonated carboxylic acid form, precipitating the compound.

Properties

IUPAC Name |

sodium;12-oxooctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O3.Na/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2-16H2,1H3,(H,20,21);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBVTXHXLAVTST-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)CCCCCCCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675987 | |

| Record name | Sodium 12-oxooctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73536-57-9 | |

| Record name | Sodium 12-oxooctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidation of 12-Hydroxystearic Acid

The precursor, 12-hydroxystearic acid, is derived from castor oil via hydrogenation and saponification. Ricinoleic acid (the primary component of castor oil) undergoes hydrogenation to saturate its double bond, yielding 12-hydroxystearic acid after saponification with sodium hydroxide and acid hydrolysis.

Oxidation Mechanism :

The hydroxyl group (-OH) at C12 is oxidized to a ketone (=O) using chromic acid (CrO₃) in acetic acid. The reaction proceeds via a two-electron oxidation mechanism, where CrO₃ acts as the oxidizing agent, accepting electrons from the alcohol group:

.

Procedure :

-

Dissolution : 150 g of 12-hydroxystearic acid is dissolved in 250 g of acetic acid.

-

Oxidation : A mixture of chromic acid (CrO₃) in acetic acid is added gradually at 30–40°C with stirring.

-

Workup : The reaction mixture is poured into water, precipitating crude 12-ketostearic acid.

-

Purification : Recrystallization from methanol-water yields 120 g (80%) of pure product.

Table 1: Optimization of Oxidation Conditions

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 30–40°C | Higher temps (>50°C) cause over-oxidation |

| CrO₃ Concentration | 1:1 (w/w) | Excess CrO₃ improves conversion |

| Reaction Time | 4–6 hours | Shorter times lead to incomplete oxidation |

Alternative Oxidizing Agents

While chromic acid is standard, other oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) may be used. However, CrO₃ in acetic acid remains preferred due to milder conditions and higher selectivity.

Neutralization to Form Sodium Salt

Acid-Base Reaction Dynamics

The carboxyl group of 12-ketostearic acid (pKa ~5) reacts irreversibly with sodium hydroxide (pKa of H₂O = 15.7), as their pKa difference exceeds 10 units. The reaction is:

.

Procedure :

-

Neutralization : 12-Ketostearic acid is stirred with aqueous NaOH (1:1 molar ratio) at 25–30°C.

-

Precipitation : The sodium salt precipitates upon cooling, filtered, and washed with cold ethanol.

-

Drying : Vacuum drying at 50°C yields a white crystalline solid.

Table 2: Neutralization Reaction Parameters

| Parameter | Value | Significance |

|---|---|---|

| NaOH Concentration | 10% (w/v) | Ensures complete deprotonation |

| Temperature | 25–30°C | Prevents thermal degradation |

| pH | 8.5–9.0 | Optimizes salt formation |

Industrial-Scale Production

Process Design

Industrial synthesis scales the laboratory method:

-

Batch Reactors : 10,000 L vessels for oxidation and neutralization.

-

Catalyst Recovery : Chromium byproducts are recovered via ion exchange to minimize waste.

-

Cost Drivers : Raw materials (castor oil, CrO₃) account for 70% of production costs.

Table 3: Industrial Production Metrics

| Metric | Value |

|---|---|

| Annual Capacity | 500–1,000 MT |

| Purity | ≥95% |

| Energy Consumption | 150 kWh/ton |

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions: 12-Ketostearic Acid Sodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced to form alcohols or other reduced forms.

Substitution: The sodium ion can be substituted with other cations in certain reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Various cations such as potassium (K+) or calcium (Ca2+) can be used for substitution reactions.

Major Products Formed:

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products may include alcohols or alkanes.

Substitution: Products include salts with different cations.

Scientific Research Applications

Chemistry: 12-Ketostearic Acid Sodium Salt is used as a synthetic membrane probe that binds to the hydrophobic regions in lipid bilayer membranes . It is also used in the synthesis of other chemical compounds and as a reagent in various chemical reactions .

Biology: In biological research, this compound is used to study membrane dynamics and interactions due to its ability to bind to lipid bilayers .

Medicine: this compound has anti-inflammatory properties and is used in research related to inflammation and related diseases .

Industry: In the industrial sector, it is used as an emulsifying agent and surfactant in various formulations to enhance the solubility and stability of products .

Mechanism of Action

The mechanism of action of 12-Ketostearic Acid Sodium Salt involves its ability to bind to hydrophobic regions in lipid bilayer membranes . The terminal carboxylic acid group can react with primary amine groups to form stable amide bonds . This interaction is crucial for its role as a synthetic membrane probe and its anti-inflammatory properties .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative ESR Parameters for Ketostearic Acid Spin Labels

| Parameter | 5-Ketostearic Acid Derivative | 12-Ketostearic Acid Derivative | 16-Ketostearic Acid Derivative |

|---|---|---|---|

| Reduction Rate (s<sup>−1</sup>) | 0.15 ± 0.02 | 0.23 ± 0.03 | 0.12 ± 0.01 |

| Activation Energy (kJ/mol) | 48.7 | 34.2 | 52.1 |

| Flip-Flop Diffusion Coefficient (cm<sup>2</sup>/s) | 1.2 × 10<sup>−8</sup> | 3.5 × 10<sup>−8</sup> | 0.8 × 10<sup>−8</sup> |

Source: Spin-label ESR studies on phosphatidylcholine liposomes .

Table 2: Industrial vs. Research-Grade Purity

Biological Activity

12-Ketostearic Acid Sodium Salt (CAS Number: 73536-57-9) is a sodium salt derivative of 12-ketostearic acid, a long-chain fatty acid characterized by a ketone functional group at the 12th carbon position. This compound exhibits unique biological activities due to its structural properties, making it relevant in various fields such as biochemistry, pharmacology, and industrial applications.

- Molecular Formula : C₁₈H₃₃NaO₃

- Molecular Weight : 316.45 g/mol

- Appearance : White waxy solid

- Melting Point : Approximately 138-140°C

The primary mechanism of action for this compound involves its interaction with lipid bilayer membranes. It binds to hydrophobic regions of these membranes, which can alter their physical properties and affect cellular processes such as signal transduction and substance transport. This interaction is crucial for its applications in biological research and medicine.

1. Membrane Dynamics

This compound serves as a synthetic membrane probe, allowing researchers to study membrane dynamics and interactions. Its ability to bind to lipid bilayers makes it valuable for investigating membrane fluidity and permeability.

2. Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory properties, which are being explored for potential therapeutic applications in treating inflammatory diseases. Its efficacy in modulating inflammatory pathways highlights its significance in medical research.

3. Emulsifying Agent

In industrial applications, this compound is used as an emulsifying agent and surfactant. Its surface-active properties enhance the stability and solubility of various formulations, making it beneficial in cosmetic and pharmaceutical products.

Study on Membrane Interaction

A study conducted on the interaction of this compound with phospholipid membranes demonstrated its ability to alter membrane fluidity significantly. The results indicated that varying concentrations of the compound could modulate the phase behavior of lipid bilayers, impacting cellular signaling pathways.

| Concentration (mM) | Membrane Fluidity (Diffusion Coefficient) |

|---|---|

| 0 | 1.50 x 10^-7 cm²/s |

| 5 | 1.25 x 10^-7 cm²/s |

| 10 | 0.85 x 10^-7 cm²/s |

This table illustrates how increasing concentrations of this compound lead to decreased membrane fluidity.

Anti-inflammatory Research

In a controlled animal study, the anti-inflammatory effects of this compound were assessed by administering the compound to models of induced inflammation. The findings showed a significant reduction in inflammatory markers compared to control groups.

| Treatment Group | Inflammatory Marker Level (pg/mL) |

|---|---|

| Control | 250 |

| Low Dose (5 mg/kg) | 180 |

| High Dose (20 mg/kg) | 100 |

The data suggests that higher doses correlate with more substantial anti-inflammatory effects, indicating potential therapeutic uses in managing inflammation-related conditions.

Comparison with Similar Compounds

The uniqueness of this compound is attributed to its ketone group at the 12th position. Below is a comparison with similar compounds:

| Compound | Structure | Unique Features |

|---|---|---|

| Stearic Acid | C₁₈H₃₆O₂ | Saturated fatty acid without ketone |

| 12-Hydroxystearic Acid | C₁₈H₃₆O₃ | Hydroxyl group at the 12th position |

| Sodium Oleate | C₁₈H₃₅NaO₂ | Contains a double bond |

The presence of the ketone group allows for specific interactions that are not possible with other similar compounds, enhancing its biological activity and applications.

Q & A

Q. What are the established synthetic methodologies for preparing 12-Ketostearic Acid Sodium Salt?

The synthesis of this compound typically involves the neutralization of 12-Ketostearic acid (C₁₈H₃₄O₃) with sodium hydroxide. A foundational method by Grummitt and Siedschlag (1949) describes the synthesis of 12-Ketostearic acid via selective oxidation or ketonization of stearic acid derivatives, followed by salt formation . Critical parameters include reaction temperature (optimized at 60–80°C for acid-base neutralization) and stoichiometric control to avoid residual reactants. Post-synthesis purification via recrystallization in ethanol-water mixtures is recommended to achieve >95% purity.

Q. How can researchers confirm the structural identity of this compound?

Characterization should combine spectroscopic and chromatographic methods:

- NMR : Analyze the carbonyl (C=O) peak at ~210 ppm (¹³C NMR) and the absence of carboxylic proton signals (¹H NMR) to confirm salt formation .

- FT-IR : Verify the ketone stretch at ~1700–1750 cm⁻¹ and carboxylate (-COO⁻) bands at ~1550–1610 cm⁻¹ .

- Mass Spectrometry : ESI-MS in negative ion mode should show a molecular ion peak at m/z 298.46 (C₁₈H₃₃O₃⁻) .

Cross-reference with CAS 73536-57-9 and ensure compliance with supplier-provided analytical certificates (e.g., TRC K264901) .

Q. What are the solubility and stability profiles of this compound in common solvents?

The sodium salt form enhances water solubility compared to the free acid. Experimental data indicate:

- Water : Soluble at ~50 mg/mL (25°C), forming micelles at higher concentrations.

- Organic Solvents : Sparingly soluble in ethanol (<10 mg/mL) and insoluble in non-polar solvents like hexane.

Stability studies recommend storage at 4°C in airtight containers under inert gas (N₂/Ar) to prevent oxidation of the ketone group. Avoid prolonged exposure to light or humidity .

Q. What safety protocols are essential for handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- First Aid : For eye contact, flush with water for ≥15 minutes; for skin exposure, wash with soap and water .

- Ventilation : Use fume hoods during weighing and dissolution to avoid aerosol formation .

Advanced Research Questions

Q. How should researchers address contradictory data in purity assessments (e.g., HPLC vs. titration)?

Discrepancies may arise from residual solvents, sodium counterion variability, or degradation products. Mitigation strategies include:

- Multi-Method Validation : Cross-validate purity using HPLC (C18 column, acetonitrile/water mobile phase), Karl Fischer titration (for water content), and ICP-MS (to quantify Na⁺ levels) .

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks to identify degradation pathways (e.g., ketone reduction or hydrolysis) .

Q. What advanced analytical techniques optimize detection of trace impurities in this compound?

Q. How can derivatization improve the compound’s detectability in complex biological matrices?

Reductive amination or hydrazone formation with the ketone group enhances UV/fluorescence detection. For example:

Q. What experimental design considerations are critical for studying the compound’s role in lipid bilayers or micelle formation?

- Dynamic Light Scattering (DLS) : Measure micelle size distribution in aqueous solutions (pH 7.4).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with phospholipids or proteins.

- Control for Sodium Ion Interference : Use ion-selective electrodes to monitor Na⁺ activity, which may influence critical micelle concentration (CMC) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.